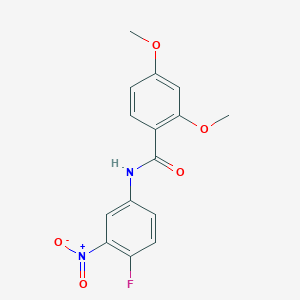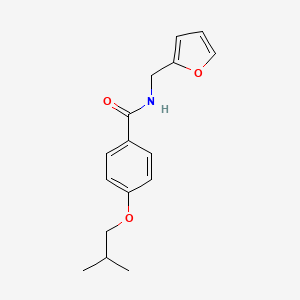
3-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole, commonly known as DMDO, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDO belongs to the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of DMDO is not fully understood. However, it has been suggested that DMDO exerts its biological activities through the inhibition of various enzymes, including DNA topoisomerase and protein kinase. DMDO has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
DMDO has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. DMDO has also been shown to possess neuroprotective activity against oxidative stress-induced damage in neuronal cells. In addition, DMDO has been reported to exhibit cardioprotective activity against ischemia-reperfusion injury in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMDO has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, DMDO has some limitations, including its high cost and limited availability.
Direcciones Futuras
DMDO has significant potential for future research in various fields, including medicinal chemistry, material science, and analytical chemistry. Some future directions for DMDO research include:
1. Synthesis of novel DMDO derivatives with improved biological activities.
2. Investigation of the mechanism of action of DMDO.
3. Development of DMDO-based fluorescent probes for the detection of other metal ions.
4. Exploration of the potential applications of DMDO in nanotechnology.
5. Investigation of the pharmacokinetics and toxicity of DMDO in animal models.
In conclusion, DMDO is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDO exhibits diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. DMDO has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, DMDO has some limitations, including its high cost and limited availability. Future research on DMDO may lead to the development of novel therapeutic agents and analytical tools.
Métodos De Síntesis
DMDO can be synthesized using various methods, including the reaction of 3,4-dimethoxybenzohydrazide and 3,5-dimethylbenzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to form DMDO. Another method involves the reaction of 3,4-dimethoxyaniline and 3,5-dimethylbenzoyl isothiocyanate in the presence of a base, such as potassium carbonate. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to form DMDO.
Aplicaciones Científicas De Investigación
DMDO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. DMDO has been reported to exhibit significant antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. DMDO has also been shown to possess antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, DMDO has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-7-12(2)9-14(8-11)18-19-17(20-23-18)13-5-6-15(21-3)16(10-13)22-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLYWBXCARIYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)
![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)

![N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)

![2-{2-[(4-nitrophenyl)thio]ethyl}pyridine](/img/structure/B5820172.png)

![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5820200.png)

